Tolbutaphen
Description
Tolbutaphen’s development aligns with methodologies for synthesizing bioactive molecules, as outlined in and , which emphasize ligand design and catalytic frameworks. Its pharmacological profile may involve modulation of enzyme activity or receptor binding, though direct mechanistic data are absent in the provided sources.
Properties
CAS No. |
78939-99-8 |
|---|---|
Molecular Formula |
C22H33N7O3S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-butyl-3-(4-methylphenyl)sulfonylurea;1-carbamimidoyl-1-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C12H18N2O3S.C10H15N5/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;11-9(12)15(10(13)14)7-6-8-4-2-1-3-5-8/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);1-5H,6-7H2,(H3,11,12)(H3,13,14) |
InChI Key |
BUWNGSJJCOWGCP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |
Synonyms |
tolbutaphen |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize Tolbutaphen’s properties, two structurally and functionally related compounds are analyzed: Tolbutamide (a sulfonylurea antidiabetic) and Gliclazide (a second-generation sulfonylurea).
Structural Comparison
| Parameter | This compound | Tolbutamide | Gliclazide |
|---|---|---|---|
| Core Structure | Hypothetical phenyl-thiophene | Sulfonylurea + toluene moiety | Sulfonylurea + azabicyclo ring |
| Molecular Weight | Not available | 270.35 g/mol | 323.41 g/mol |
| Functional Groups | Sulfonamide (inferred) | Sulfonylurea | Sulfonylurea + cyclic amine |
Key Differences :
- This compound may incorporate a thiophene ring (common in anticoagulants and antipsychotics; see ), distinguishing it from classical sulfonylureas.
- Tolbutamide lacks cyclic amine groups, simplifying its metabolism compared to Gliclazide .
Pharmacological and Clinical Profiles
| Parameter | This compound | Tolbutamide | Gliclazide |
|---|---|---|---|
| Primary Use | Hypothetical: Antidiabetic | Type 2 Diabetes Mellitus | Type 2 Diabetes Mellitus |
| Mechanism | ATP-sensitive K+ channel inhibition (inferred) | Pancreatic β-cell K+ channel inhibition | Enhanced β-cell selectivity |
| Half-life (t½) | Data unavailable | 4–8 hours | 10–12 hours |
| Metabolism | Hepatic (speculative) | CYP2C9-mediated | CYP2C9 and CYP3A4 |
| Adverse Effects | Not reported | Hypoglycemia, weight gain | Lower hypoglycemia risk |
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